molecular formula C16H13NO3 B450832 4-Cyano-2-ethoxyphenyl benzoate

4-Cyano-2-ethoxyphenyl benzoate

Cat. No.: B450832
M. Wt: 267.28g/mol
InChI Key: IISYFVZXNRQMCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyano-2-ethoxyphenyl benzoate is a benzoate ester derivative characterized by a cyano (-CN) group at the 4-position and an ethoxy (-OCH₂CH₃) substituent at the 2-position of the phenyl ring.

Properties

Molecular Formula

C16H13NO3

Molecular Weight

267.28g/mol

IUPAC Name

(4-cyano-2-ethoxyphenyl) benzoate

InChI

InChI=1S/C16H13NO3/c1-2-19-15-10-12(11-17)8-9-14(15)20-16(18)13-6-4-3-5-7-13/h3-10H,2H2,1H3

InChI Key

IISYFVZXNRQMCK-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C#N)OC(=O)C2=CC=CC=C2

Canonical SMILES

CCOC1=C(C=CC(=C1)C#N)OC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key differences in substituents and functional groups among related benzoate esters:

Compound Substituents on Phenyl Ring Functional Groups Key Applications
4-Cyano-2-ethoxyphenyl benzoate 4-CN, 2-OCH₂CH₃ Ester, cyano, ethoxy Potential use in resins, catalysis
Benzyl benzoate Benzyl ester (C₆H₅CH₂-) Ester, aromatic Fragrance, pharmaceuticals
Methyl benzoate Methyl ester (-COOCH₃) Ester Solvent, flavoring agent
Ethyl 4-(dimethylamino) benzoate 4-N(CH₃)₂, ethyl ester (-COOCH₂CH₃) Ester, tertiary amine Polymer initiator, dental resins

Physicochemical Properties

  • Ethyl 4-(dimethylamino) benzoate, by contrast, features an electron-donating dimethylamino group, which improves reactivity in photopolymerization reactions . In resin systems, ethyl 4-(dimethylamino) benzoate exhibits higher degrees of conversion (72–85%) compared to methacrylate-based analogs (60–70%) due to its amine-assisted initiation efficiency .
  • Solubility and Stability: Alkyl benzoates (e.g., methyl, ethyl) are generally lipophilic, with solubility decreasing as alkyl chain length increases. The ethoxy group in this compound may enhance solubility in polar aprotic solvents relative to benzyl benzoate .

Research Findings and Data Gaps

  • Key Studies: Ethyl 4-(dimethylamino) benzoate demonstrates 15–20% higher reactivity than methacrylate analogs in resin formulations, attributed to its tertiary amine group . Alkyl benzoates like methyl and ethyl derivatives are classified as non-irritating in cosmetic applications, but the toxicity profile of this compound remains unstudied .
  • Data Limitations: No direct pKa, melting point, or toxicity data are available for this compound. Its properties are inferred from analogs. Comparative studies on photostability or biodegradability are absent.

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